molecular formula C10H20O4 B14681658 3,3,6,6-Tetraethyl-1,2,4,5-tetroxane CAS No. 33785-99-8

3,3,6,6-Tetraethyl-1,2,4,5-tetroxane

Cat. No.: B14681658
CAS No.: 33785-99-8
M. Wt: 204.26 g/mol
InChI Key: VGCWOVJYNWNYIM-UHFFFAOYSA-N
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Description

3,3,6,6-Tetraethyl-1,2,4,5-tetroxane is an organic compound with the molecular formula C10H20O4 It is a member of the tetroxane family, which are cyclic peroxides These compounds are characterized by a six-membered ring containing four oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetraethyl-1,2,4,5-tetroxane typically involves the reaction of ethyl-substituted ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxirane intermediate, which subsequently undergoes cyclization to form the tetroxane ring. The reaction conditions often include low temperatures and controlled pH to ensure the stability of the peroxide intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of stabilizers and inhibitors is crucial to prevent decomposition of the peroxide compounds during production. Advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetraethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or ketones.

    Substitution: Substitution reactions can occur at the ethyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation: Higher oxidation state products such as carboxylic acids.

    Reduction: Alcohols and ketones.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3,3,6,6-Tetraethyl-1,2,4,5-tetroxane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying peroxide chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its peroxide structure.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetraethyl-1,2,4,5-tetroxane involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative stress and damage to cellular components. The compound’s peroxide bonds are key to its reactivity, allowing it to participate in redox reactions and release oxygen.

Comparison with Similar Compounds

Similar Compounds

    3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Similar structure but with methyl groups instead of ethyl groups.

    Acetone diperoxide: A well-known cyclic peroxide with similar reactivity.

    Diacetone peroxide: Another cyclic peroxide with comparable properties.

Uniqueness

3,3,6,6-Tetraethyl-1,2,4,5-tetroxane is unique due to its ethyl substituents, which can influence its physical and chemical properties. The presence of ethyl groups can affect the compound’s solubility, stability, and reactivity compared to its methyl-substituted counterparts.

Properties

CAS No.

33785-99-8

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

3,3,6,6-tetraethyl-1,2,4,5-tetraoxane

InChI

InChI=1S/C10H20O4/c1-5-9(6-2)11-13-10(7-3,8-4)14-12-9/h5-8H2,1-4H3

InChI Key

VGCWOVJYNWNYIM-UHFFFAOYSA-N

Canonical SMILES

CCC1(OOC(OO1)(CC)CC)CC

Origin of Product

United States

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